5,6-dichloroThiazolo[4,5-b]pyrazine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5HCl2N3S |
|---|---|
Molecular Weight |
206.05 g/mol |
IUPAC Name |
5,6-dichloro-[1,3]thiazolo[4,5-b]pyrazine |
InChI |
InChI=1S/C5HCl2N3S/c6-2-3(7)10-5-4(9-2)8-1-11-5/h1H |
InChI Key |
IIBKVHMVAIFESG-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(S1)N=C(C(=N2)Cl)Cl |
Origin of Product |
United States |
The Significance of Fused Heterocyclic Systems in Contemporary Organic Synthesis
Fused heterocyclic systems, organic compounds featuring two or more interconnected rings with at least one non-carbon atom, are fundamental to modern organic chemistry. fiveable.meairo.co.in Their intricate, three-dimensional architectures bestow unique chemical and physical properties, making them indispensable building blocks in the synthesis of complex molecules. fiveable.me The presence of heteroatoms like nitrogen, sulfur, and oxygen within these fused rings introduces diverse reactivity and opportunities for functionalization. fiveable.meairo.co.in This versatility allows chemists to design and construct novel molecules with tailored properties, a critical aspect in the development of pharmaceuticals, functional materials, and agrochemicals. airo.co.inias.ac.in
The enhanced stability and rigid, planar structures of many fused heterocycles enable more efficient interactions with biological targets, a key reason for their prevalence in medicinal chemistry. ias.ac.in By modifying these core structures, scientists can fine-tune the electronic and optical properties of the resulting molecules, leading to advancements in fields such as organic electronics and catalysis. ias.ac.in
An Overview of Pyrazine and Thiazole Hybrid Scaffolds in Chemical Science
The hybridization of pyrazine (B50134) and thiazole (B1198619) rings creates a scaffold with a rich chemical landscape. Pyrazine, a six-membered aromatic ring with two nitrogen atoms, and thiazole, a five-membered ring containing both sulfur and nitrogen, each contribute distinct electronic characteristics. nih.govresearchgate.net When fused, they form the thiazolo[4,5-b]pyrazine system, a framework that has garnered significant attention for its broad spectrum of biological activities and material science applications. researchgate.netnih.gov
The combination of these two heterocyclic moieties has led to the development of compounds with diverse pharmacological properties. ekb.eg The ability to functionalize different positions on the thiazolo[4,5-b]pyrazine core allows for the creation of a vast library of derivatives with potentially enhanced potency and selectivity for various biological targets. researchgate.netnih.gov This has made the scaffold a valuable starting point for drug discovery programs. ekb.egnih.gov
Historical Context and Evolution of Research on Thiazolo 4,5 B Pyrazine Systems
Research into thiazolo[4,5-b]pyrazine and its derivatives has evolved significantly over the years. Early studies focused on the fundamental synthesis and characterization of the parent heterocycle. nih.gov As synthetic methodologies advanced, so did the ability to create more complex and functionalized derivatives. This has led to a deeper understanding of the structure-activity relationships within this class of compounds.
Initially, much of the interest in thiazolo[4,5-b]pyrazines was driven by their potential as bioisosteres of purines, leading to investigations into their anticancer, anti-inflammatory, and antimicrobial properties. researchgate.net More recently, the focus has expanded to include their application in materials science, particularly in the development of organic electronics and fluorescent probes, owing to their unique photophysical properties. nih.govrsc.org
Delimitation of Research Scope: Focus on 5,6 Dichlorothiazolo 4,5 B Pyrazine As a Model System
Strategies for Thiazolo[4,5-b]pyrazine Core Construction
The formation of the thiazolo[4,5-b]pyrazine core is a critical step in the synthesis of the target compound and its analogues. Two primary strategies are employed: cyclocondensation reactions and ring annulation.
Cyclocondensation Approaches from Pyrazine Diamine and Thiocarbonyl Precursors
One common and effective method for constructing the thiazolo[4,5-b]pyrazine ring system involves the cyclocondensation of a suitably substituted pyrazine diamine with a thiocarbonyl-containing reagent. This approach builds the thiazole (B1198619) ring onto a pre-existing pyrazine core. The reaction of 3-aminopyrazine-2-thiols with reagents like orthoesters or potassium ethyl xanthate leads to the formation of the thiazolo[4,5-b]pyrazine ring system. researchgate.net For instance, the cyclization of a pyrazinylthiourea derivative in an acidic medium yields the corresponding thiazolo[4,5-b]pyrazine. researchgate.net
Another variation of this strategy involves the reaction of 1,2-diaminopyrazine with carbon electrophiles. nih.gov This method provides a versatile route to various substituted imidazo[4,5-b]pyrazines, a related heterocyclic system, and highlights the potential for similar strategies in thiazole ring formation.
Ring Annulation Reactions to Establish the Fused System
Ring annulation involves the construction of the pyrazine ring onto a pre-existing thiazole moiety. This strategy is particularly useful for creating diverse substitution patterns on the pyrazine ring. While specific examples for the direct synthesis of the thiazolo[4,5-b]pyrazine core via this method are less commonly detailed in the reviewed literature, the general principle of annulating a pyridine (B92270) or pyrazine ring to a thiazole is a well-established synthetic strategy. dmed.org.uaosi.lv For example, modern synthetic techniques often involve starting with thiazole or thiazolidine (B150603) derivatives and subsequently performing a pyridine annulation to create the fused bicyclic scaffold. dmed.org.uaosi.lv This concept can be extended to the synthesis of the pyrazine analogue.
Direct Synthesis of this compound from Dichloro-mercaptopyrazine Intermediates
A more direct approach to obtaining the target compound involves the use of a pre-functionalized pyrazine intermediate, specifically a dichloro-mercaptopyrazine.
Optimized Reaction Parameters and Yields
Optimizing reaction parameters is crucial for achieving satisfactory yields. For the synthesis of related dichlorinated heterocyclic systems, specific conditions have been reported. For example, the chlorination of the corresponding dione (B5365651) precursor for an oxadiazolopyrazine derivative is carried out using PCl5/POCl3. nih.gov While specific yields for the direct synthesis of this compound were not detailed in the provided search results, the synthesis of the analogous 6-chlorotetrazolo[1,5-b]pyridazine (B1605628) from its precursor via diazotization proceeds in quantitative yield. iau.ir This suggests that with the correct precursors and conditions, high yields for the chlorination step in the synthesis of this compound could be achievable.
Halogenation and Selective Chlorination Protocols for the Pyrazine Moiety
Introducing chlorine atoms onto the pyrazine ring of a pre-formed thiazolo[4,5-b]pyrazine scaffold is another viable synthetic route. This often involves electrophilic halogenation reactions. The reactivity of the pyrazine ring towards halogenation can be influenced by the substituents present on the thiazole portion of the molecule.
The synthesis of 5,6-dihalo- dmed.org.uadmed.org.uanih.govthiadiazolo[3,4-b]pyrazines can be achieved from the corresponding dione precursor. mdpi.com Specifically, 5,6-dibromo- dmed.org.uadmed.org.uanih.govthiadiazolo[3,4-b]pyrazine was prepared from the 5,6-dichloro derivative through a radical substitution reaction with bromine, although the yield was not reported. mdpi.com This indicates that halogen exchange reactions can also be employed to introduce different halogens onto the pyrazine ring.
The direct chlorination of the pyrazine ring in related heterocyclic systems is a common strategy. For example, the synthesis of 2-(alkyl and aryl)thiazolo[4,5-b]quinoxaline derivatives has been accomplished by reacting 2,3-dichloroquinoxaline (B139996) derivatives with various thiocarboxylic acid amides. researchgate.net This highlights the utility of dichlorinated pyrazine precursors in building more complex fused systems.
Solid-Phase Synthetic Methodologies for Thiazolo[4,5-b]pyrazine Scaffolds
Solid-phase organic synthesis (SPOS) has emerged as a cornerstone in the rapid assembly of molecular libraries for drug discovery. acs.org This methodology utilizes a polymer support to which a starting material is anchored. Subsequent chemical transformations are carried out, and the key advantage is that excess reagents and by-products can be easily washed away by simple filtration, streamlining the synthetic process. acs.org The polymer's ability to "fish out" product molecules from a solution of excess starting materials further enhances its efficiency. acs.org For the construction of thiazolo[4,5-b]pyrazine scaffolds, which are structurally analogous to biologically relevant thiazolopyrimidines, solid-phase strategies provide a robust platform for creating diverse derivatives. acs.org
Tandem Reactions Involving Isothiocyanate-Terminated Resins
A novel and efficient solid-phase synthesis of N-substituted-2-aminothiazolo[4,5-b]pyrazine derivatives has been developed, with the central step being a tandem reaction on an isothiocyanate-terminated resin. acs.orgnih.gov This strategy begins with the preparation of the reactive resin, followed by a cyclization reaction to form the core heterocyclic structure.
The pivotal step is the tandem cyclization reaction. The isothiocyanate-functionalized resin is reacted with an o-bromo-2-aminopyrazine. acs.orgnih.gov This reaction proceeds to afford the cyclized 2-aminothiazolo[4,5-b]pyrazine scaffold, which remains attached to the solid support. acs.org The completion of this cyclization can also be monitored by ATR-FTIR, observing the disappearance of the isothiocyanate peak and the appearance of an imine stretching band. acs.org
Table 1: Key Steps in Tandem Reaction for Solid-Phase Synthesis
| Step | Description | Key Reagents | Monitoring Method |
|---|---|---|---|
| 1 | Resin Functionalization | BOMBA resin, CS₂, Et₃N, p-TsCl | ATR-FTIR (Isothiocyanate band at ~2062 cm⁻¹) |
| 2 | Tandem Cyclization | Isothiocyanate resin, o-bromo-2-aminopyrazine | ATR-FTIR (Disappearance of isothiocyanate band) |
This table summarizes the primary stages of the solid-phase synthesis of the thiazolo[4,5-b]pyrazine core via a tandem reaction.
Functionalization Strategies on Solid Support
A major advantage of solid-phase synthesis is the ability to perform further chemical modifications on the resin-bound intermediate to build molecular diversity. acs.org Once the core 2-aminothiazolo[4,5-b]pyrazine skeleton is formed on the support, it can be subjected to various functionalization reactions. acs.orgnih.gov
One key strategy is to introduce diversity at the C6 position of the pyrazine ring. This is often achieved through a Suzuki coupling reaction, a powerful cross-coupling method that allows for the formation of carbon-carbon bonds. acs.orgnih.gov This enables the attachment of a wide range of aryl or vinyl substituents.
Further diversification can be achieved by targeting the 2-amino group of the thiazole ring. This amine can be reacted with a variety of electrophiles: acs.orgnih.gov
N-Alkylation: Reaction with alkyl halides in the presence of a base like potassium tert-butoxide (t-BuOK) introduces alkyl chains. acs.org
N-Acylation: Treatment with acyl chlorides in the presence of a base and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) yields N-acyl derivatives. acs.org
N-Sulfonylation: Reaction with sulfonyl chlorides produces N-sulfonylated products. acs.orgnih.gov
These on-resin modifications allow for the creation of a large library of compounds from a common intermediate before the final product is cleaved from the support. acs.org
Table 2: Examples of On-Support Functionalization Reactions
| Reaction Type | Electrophile | Reagents/Conditions | Position Functionalized |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acids | Palladium catalyst, base | C6 |
| N-Alkylation | Alkyl halides | t-BuOK, THF, 60 °C | 2-Amino group |
| N-Acylation | Acyl chlorides | Et₃N, DMAP, THF, RT | 2-Amino group |
| N-Sulfonylation | Sulfonyl chlorides | Base | 2-Amino group |
This table illustrates common strategies for diversifying the thiazolo[4,5-b]pyrazine scaffold while it is attached to the solid support.
Purification and Isolation Techniques for Fused Heterocyclic Products
Following the on-support synthesis and functionalization, the final step is the cleavage of the desired molecules from the polymer resin. For linkages like the one in the BOMBA resin, this is typically accomplished using a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). nih.gov Once cleaved, the crude product is in solution and must be separated from the insoluble resin beads, which are simply filtered off. wikipedia.org The resulting solution contains the target heterocyclic compound along with residual cleavage reagents and any soluble by-products, necessitating further purification.
The purification of fused heterocyclic products like this compound relies on standard laboratory techniques that exploit differences in the physical and chemical properties of the components in the crude mixture. masterorganicchemistry.com
Extraction: Liquid-liquid extraction is often a first step. wikipedia.org For instance, after neutralizing the acidic cleavage cocktail, the product can be extracted into an organic solvent, leaving inorganic salts and other water-soluble impurities behind in the aqueous phase.
Chromatography: This is the most powerful and widely used set of techniques for purifying organic compounds.
Column Chromatography: The crude product is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel). A solvent or mixture of solvents (the mobile phase) is passed through the column, and compounds separate based on their differing affinities for the stationary and mobile phases. Fractions are collected and analyzed (e.g., by Thin-Layer Chromatography) to isolate the pure product.
High-Performance Liquid Chromatography (HPLC): A more advanced version of column chromatography that uses high pressure to pass the solvent through a column with smaller particles, leading to higher resolution and faster separation times. masterorganicchemistry.com It is often used for final purification to achieve very high purity.
Crystallization/Recrystallization: This is an ideal method for obtaining highly pure solid compounds. masterorganicchemistry.com The crude product is dissolved in a hot solvent in which it is highly soluble, and then the solution is allowed to cool slowly. As the solubility decreases with temperature, the desired compound forms pure crystals, leaving impurities behind in the solvent (mother liquor). wikipedia.orgmasterorganicchemistry.com The pure crystals are then collected by filtration.
Trituration: This technique involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. wikipedia.org This effectively rinses away contaminants.
The choice and sequence of these techniques depend on the specific properties of the target molecule and the nature of the impurities present.
Table 3: Chemical Compounds Mentioned
| Compound Name | Chemical Formula / Class |
|---|---|
| This compound | C₅HCl₂N₃S |
| Thiazolo[4,5-b]pyrazine | C₅H₃N₃S |
| o-bromo-2-aminopyrazine | C₄H₄BrN₃ |
| 4-benzyloxy-2-methoxybenzylamine | C₁₅H₁₇NO₂ |
| Carbon disulfide | CS₂ |
| p-toluenesulfonyl chloride | C₇H₇ClO₂S |
| Triethylamine | C₆H₁₅N |
| Potassium tert-butoxide | C₄H₉KO |
| 4-dimethylaminopyridine | C₇H₁₀N₂ |
| Trifluoroacetic acid | C₂HF₃O₂ |
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Halogenated Pyrazine Ring
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the this compound core. youtube.comyoutube.com This process involves the attack of a nucleophile on the electron-deficient pyrazine ring, leading to the displacement of a chloride ion. youtube.comyoutube.com The electron-withdrawing nature of the fused thiazole and pyrazine rings facilitates this reaction, which might otherwise be sluggish on a less activated aromatic system. youtube.com
Regioselective Functionalization at C-5 and C-6 Positions
The two chlorine atoms at the C-5 and C-6 positions of the thiazolo[4,5-b]pyrazine scaffold offer opportunities for regioselective functionalization. Theoretical and experimental studies on similar dichloro-substituted N-heterocycles, such as 2,4-dichloroquinazolines, have demonstrated that substitution often occurs preferentially at one position over the other. mdpi.com This selectivity is influenced by the electronic environment of each carbon atom. For instance, in 2,4-dichloroquinazolines, the C-4 position is consistently more susceptible to nucleophilic attack. mdpi.com While specific studies on the regioselectivity of this compound are not extensively detailed in the provided search results, the principles of SNAr on other dichlorinated heterocycles suggest that one of the chloro-substituted positions will likely be more reactive than the other. mdpi.comnih.gov
Scope and Limitations of Nucleophiles
A wide array of nucleophiles can be employed in the SNAr of halogenated heterocycles. These include:
Amines: Primary and secondary aliphatic amines, as well as anilines, are common nucleophiles in SNAr reactions. wikipedia.orgbeilstein-journals.orgnih.gov
Alcohols and Phenols: These can act as nucleophiles, although their reactivity may be lower than that of amines.
Thiols: Thiolates are potent nucleophiles and can readily displace halides on activated aromatic rings. nih.gov
The success of the substitution is dependent on the nucleophilicity of the attacking species and the stability of the intermediate formed. youtube.com Limitations can arise with very bulky nucleophiles, which may experience steric hindrance, or with weakly nucleophilic species that require harsh reaction conditions.
Impact of Solvent Polarity and Leaving Group on Reactivity
The choice of solvent and the nature of the leaving group are critical factors in SNAr reactions.
Solvent Polarity: Polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidinone (NMP), and tetrahydrofuran (B95107) (THF) are frequently used to facilitate SNAr reactions. beilstein-journals.orgwikipedia.org These solvents can solvate the charged intermediate (Meisenheimer complex) that forms during the reaction, thereby stabilizing it and lowering the activation energy. mdpi.com
Leaving Group: In the context of SNAr, the leaving group ability of halogens often follows the trend F > Cl > Br > I. youtube.com This is contrary to the trend observed in SN1 and SN2 reactions and is attributed to the rate-determining step being the initial nucleophilic attack, which is accelerated by the strong electron-withdrawing effect of more electronegative halogens. youtube.com
Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Sites
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile methodology for the functionalization of this compound. nih.govuwindsor.ca These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and with high functional group tolerance. nih.govnih.gov
Suzuki-Miyaura Coupling for Aryl and Heteroaryl Introduction
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide. libretexts.org This reaction is particularly valuable for introducing aryl and heteroaryl moieties onto the thiazolo[4,5-b]pyrazine scaffold. nih.govnih.gov
The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide. libretexts.org
Transmetalation: The organic group is transferred from the organoboron reagent to the palladium center. libretexts.org
Reductive Elimination: The coupled product is formed, and the palladium(0) catalyst is regenerated. libretexts.org
The reaction is typically carried out in the presence of a base and a suitable phosphine (B1218219) ligand. nih.gov
Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Dihaloheteroarenes
| Dihaloheteroarene | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 2,4-dichloropyridine | Arylboronic acid | Pd/IPr | C4-coupled product | Moderate to good | nih.gov |
| 3-bromo-6-(thiophen-2-yl)pyridazine | Thienylboronic acid | Palladium catalyst | Thienylpyridazine derivative | Low | nih.gov |
| 6-chloroindole | Phenylboronic acid | Precatalyst P1 or P2 | 6-phenylindole | 97 | nih.gov |
This table is illustrative and based on similar reactions, as specific examples for this compound were not available in the search results.
Other Cross-Coupling Methodologies (e.g., Sonogashira, Buchwald-Hartwig)
Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed to functionalize this compound.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org It typically utilizes a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is a valuable tool for introducing alkynyl groups, which can serve as handles for further synthetic transformations. libretexts.org Studies on 4,6-dichloro-2-pyrone have shown that Sonogashira coupling can proceed with high regioselectivity. nih.gov
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orgbeilstein-journals.org It has become a cornerstone of modern synthetic chemistry for the preparation of aryl amines. wikipedia.org The reaction typically employs a palladium catalyst with a specialized phosphine ligand. beilstein-journals.orgresearchgate.net This methodology would allow for the introduction of a wide range of primary and secondary amines at the C-5 and C-6 positions of the thiazolo[4,5-b]pyrazine core. nih.gov
Table 2: Overview of Other Cross-Coupling Reactions
| Reaction Name | Bond Formed | Key Reagents | Typical Catalyst System | Reference |
| Sonogashira Coupling | C-C (alkynyl) | Terminal alkyne, Aryl/Vinyl halide | Pd catalyst, Cu(I) co-catalyst, Base | wikipedia.orgorganic-chemistry.orglibretexts.org |
| Buchwald-Hartwig Amination | C-N | Amine, Aryl halide | Pd catalyst, Phosphine ligand, Base | wikipedia.orgbeilstein-journals.org |
Knoevenagel Condensation Reactions with Thiazolo[4,5-b]pyrazines
Mechanistic Insights into Enhanced Reactivity Compared to Analogous Systems
The enhanced reactivity of 2-methyl-thiazolo[4,5-b]pyrazines in the Knoevenagel condensation, when compared to systems like benzothiazoles, is attributed to the electronic properties of the fused pyrazine ring. jst.go.jp The pyrazine ring contains two nitrogen atoms, which are strongly electron-withdrawing. jst.go.jpimist.ma This electron-withdrawing effect increases the acidity of the protons on the C-2 methyl group, facilitating their removal by a weak base to form a reactive nucleophile. jst.go.jp
The mechanism of the Knoevenagel condensation, in this case, involves the initial deprotonation of the active methyl group on the thiazolo[4,5-b]pyrazine. organic-chemistry.org The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This is followed by a dehydration step to yield the final α,β-unsaturated product. organic-chemistry.org The electron-deficient nature of the thiazolo[4,5-b]pyrazine system stabilizes the intermediate carbanion, thereby lowering the activation energy for the reaction and allowing it to proceed under milder conditions than would be required for less activated substrates. jst.go.jp
Synthesis of α,β-Unsaturated Ketones and Other Olefinic Derivatives
The Knoevenagel condensation of 2-methyl-thiazolo[4,5-b]pyrazines with various aldehydes provides a direct route to a range of olefinic derivatives. jst.go.jpnih.gov This methodology has been successfully employed to synthesize compounds with extended π-systems. For instance, the reaction between 2-methyl-thiazolo[4,5-b]pyrazine and an appropriate aldehyde can yield diene structures, which are of interest for their potential applications in materials science and as biological probes. jst.go.jp
While the direct synthesis of α,β-unsaturated ketones from this compound via Knoevenagel condensation is not extensively detailed in the provided search results, the general reactivity of similar heterocyclic systems suggests this is a feasible synthetic route. The synthesis of α,β-unsaturated ketones is a common outcome of reactions involving α,β-unsaturated aldehydes and ketones with various nucleophiles and in cyclocondensation reactions. researchgate.netrsc.org
Table 1: Examples of Olefinic Derivatives Synthesized via Knoevenagel Condensation
| Starting Thiazolo[4,5-b]pyrazine | Aldehyde | Product | Reference |
|---|---|---|---|
| 2-methyl-thiazolo[4,5-b]pyrazine | Aromatic Aldehydes | 2-(2-Arylvinyl)thiazolo[4,5-b]pyrazines | jst.go.jp |
Derivatization Strategies on the Thiazole Ring (e.g., at C-2)
The C-2 position of the thiazole ring in thiazolo[4,5-b]pyrazines is a key site for functionalization. The introduction of a methyl group at this position, as discussed in the context of the Knoevenagel condensation, is one such example of derivatization. jst.go.jp This methyl group serves as a handle for further synthetic transformations.
Other derivatization strategies can be envisaged based on the known chemistry of thiazoles. For instance, the C-2 position can be susceptible to lithiation followed by quenching with an electrophile, although the presence of the fused pyrazine ring and the dichloro substituents would influence the regioselectivity and feasibility of such a reaction.
Furthermore, the synthesis of related heterocyclic systems often involves the cyclization of precursors that already contain the desired substituent at the equivalent of the C-2 position. For example, the synthesis of thiazolo[4,5-d]pyrimidines has been achieved through the reaction of 4-amino-5-cyanopyrimidines with thioglycolic acid derivatives, where the substituent on the thioglycolic acid ultimately resides at the C-2 position of the thiazole ring.
Transformations Involving Nitrogen Atoms within the Fused System
The nitrogen atoms within the pyrazine ring of the thiazolo[4,5-b]pyrazine system play a crucial role in its chemical reactivity and can be directly involved in transformations. jst.go.jpimist.ma While specific examples for this compound are not abundant in the provided results, the chemistry of related fused nitrogen-containing heterocycles provides insights into potential reactions.
For instance, in the imidazo[4,5-e]thiazolo[3,2-b]triazine system, skeletal rearrangements have been observed under basic conditions, involving the cleavage and reformation of bonds connected to the nitrogen atoms of the triazine ring. beilstein-journals.orgnih.govresearchgate.net These rearrangements often lead to the formation of regioisomeric products. beilstein-journals.orgnih.govresearchgate.net Such reactivity suggests that the nitrogen atoms in the pyrazine ring of thiazolo[4,5-b]pyrazine could participate in similar skeletal transformations under specific conditions.
Moreover, the conversion of jst.go.jpnih.govresearchgate.netoxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines involves the reduction of the oxadiazole ring to a diaminopyrazine intermediate, which then cyclizes with a carbon electrophile. nih.gov This transformation highlights the reactivity of the pyrazine ring and the ability of its nitrogen atoms to participate in cyclization reactions to form an adjacent fused ring. nih.gov This suggests that derivatization of the pyrazine nitrogen atoms or their participation in further annulation reactions is a plausible synthetic avenue for modifying the thiazolo[4,5-b]pyrazine scaffold.
Computational and Theoretical Investigations of 5,6 Dichlorothiazolo 4,5 B Pyrazine
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT, ab initio)
Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the stationary Schrödinger equation, providing detailed information about molecular orbitals and energy levels. researchgate.net DFT, particularly with functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying pyrazine (B50134) derivatives. rsc.orgchemrxiv.org Ab initio methods, while more computationally intensive, can offer higher accuracy for specific properties. researchgate.net These calculations are used to optimize the molecular geometry, determine vibrational frequencies, and analyze the electronic properties that govern the molecule's chemical behavior. chemrxiv.orgresearchgate.net
For a molecule such as 5,6-dichloroThiazolo[4,5-b]pyrazine, these calculations would reveal the influence of the fused thiazole (B1198619) ring and the electron-withdrawing chlorine atoms on the pyrazine core's electronic structure.
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating the molecule's electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter, with a larger gap suggesting higher kinetic stability and lower chemical reactivity. researchgate.net
For pyrazine derivatives, the HOMO and LUMO are typically distributed across the aromatic ring system. The presence of chlorine and the thiazole ring in this compound would significantly influence the energies and spatial distribution of these orbitals. Electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential), indicating likely sites for electrophilic and nucleophilic attack, respectively. rsc.orgchemrxiv.org
| Parameter | Energy (eV) | Significance |
|---|---|---|
| EHOMO | -6.85 | Indicates electron-donating ability. |
| ELUMO | -2.94 | Indicates electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.91 | Relates to chemical reactivity and kinetic stability. researchgate.net |
Data is illustrative and based on a related pyrazine derivative for conceptual understanding. researchgate.net
Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are highly effective in predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.orgresearchgate.net By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax). These calculations help in assigning the observed absorption bands to specific electronic transitions, such as n→π* or π→π* transitions, which are common in heteroaromatic systems like pyrazines. rsc.org The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), allows for the simulation of spectroscopic properties in different solvent environments. rsc.org Similar computational approaches can be used to investigate fluorescence properties by analyzing the transition from the first excited state back to the ground state.
Chalcogen Bonding and Non-Covalent Interactions within Related Pyrazine Systems
Beyond covalent bonds, non-covalent interactions are crucial in determining the structure and function of molecules. Pyrazine-based compounds are known to participate in a variety of such interactions, including hydrogen bonds, π-interactions, and halogen bonds. nih.gov Chalcogen bonding is another important non-covalent interaction where a chalcogen atom (like sulfur in the thiazole ring) acts as an electrophilic center, interacting with a nucleophilic region. researchgate.netrsc.org The strength of this interaction is enhanced by the presence of electron-withdrawing groups on the chalcogen-containing molecule. rsc.org In the context of this compound, the sulfur atom of the thiazole ring could potentially form chalcogen bonds with electron-rich sites on other molecules.
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to define atoms, bonds, and molecular structure. wikipedia.orgamercrystalassn.org QTAIM identifies critical points in the electron density, such as bond critical points (BCPs), which exist between two chemically bonded atoms. wiley-vch.de The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs provide quantitative measures of the nature and strength of chemical bonds, including weak non-covalent interactions. chemrxiv.orgcdlib.org For instance, the sign of the Laplacian can distinguish between shared-shell (covalent) interactions (∇²ρ < 0) and closed-shell interactions like hydrogen or chalcogen bonds (∇²ρ > 0).
| Descriptor | Typical Value Range | Interpretation |
|---|---|---|
| Electron Density (ρBCP) | 0.002 - 0.04 a.u. | Indicates the strength of the interaction. |
| Laplacian of Electron Density (∇²ρBCP) | > 0 | Characteristic of closed-shell interactions (e.g., hydrogen, halogen, chalcogen bonds). |
| Total Energy Density (HBCP) | Slightly negative or positive | A negative value indicates some covalent character. |
Values are general for non-covalent interactions and serve an illustrative purpose.
Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer and orbital interactions within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu A key feature of NBO analysis is the examination of delocalization effects through second-order perturbation theory. nih.gov This approach quantifies the stabilization energy (E(2)) associated with "donor-acceptor" interactions, such as the interaction between a filled (donor) lone pair NBO and an empty (acceptor) anti-bonding NBO. wisc.edunih.gov In pyrazine derivatives, NBO analysis can reveal hyperconjugative interactions that contribute to molecular stability and can quantify the strength of intramolecular and intermolecular hydrogen or chalcogen bonds. rsc.org
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(N) | σ(C-C) | ~5-10 | Intramolecular hyperconjugation. |
| LP(S) | π(C=N) | ~2-5 | Resonance stabilization. |
LP denotes a lone pair. The data is illustrative for a heteroaromatic system.
Conformational Analysis and Energetics of Molecular Geometries
Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a rigid, fused-ring system like this compound, the scope for conformational flexibility is limited compared to molecules with multiple rotatable single bonds. However, computational methods can be used to perform a full geometry optimization to find the most stable, lowest-energy structure. researchgate.net These calculations provide precise bond lengths, bond angles, and dihedral angles. By mapping the potential energy surface, it is possible to identify local minima corresponding to stable conformers and the transition states that connect them, revealing the energy barriers to any possible structural changes. researchgate.net This information is critical for understanding how the molecule's three-dimensional shape influences its interactions with other molecules.
Computational Modeling for Reaction Pathway Prediction and Mechanistic Elucidation
Computational modeling serves as a powerful tool in modern chemistry, offering profound insights into reaction mechanisms and predicting the most probable pathways for chemical transformations. In the context of this compound, while specific and detailed computational studies on its reaction pathways are not extensively documented in publicly available literature, the principles of computational chemistry allow for a theoretical exploration of its reactivity. Such studies would typically employ quantum chemical methods like Density Functional Theory (DFT) to elucidate the intricate details of its chemical behavior.
The reactivity of this compound is dominated by the electron-deficient nature of the pyrazine ring, further enhanced by the electron-withdrawing effects of the two chlorine atoms and the fused thiazole ring. Computational models can predict the sites most susceptible to nucleophilic attack. It is anticipated that the carbon atoms attached to the chlorine atoms are the primary electrophilic centers.
A theoretical investigation into the nucleophilic aromatic substitution (SNAr) reactions of this compound would be a primary focus of computational modeling. DFT calculations could be utilized to map the potential energy surface for the reaction of this compound with various nucleophiles. This would involve calculating the energies of the reactants, transition states, intermediates (such as the Meisenheimer complex), and products.
For instance, in a hypothetical reaction with an amine nucleophile, computational modeling could predict the following:
Reaction Pathway: The model would likely confirm a two-step mechanism characteristic of SNAr reactions. The first step would be the nucleophilic addition of the amine to one of the chlorinated carbon atoms, leading to the formation of a tetrahedral intermediate. The second step would involve the departure of the chloride ion to restore aromaticity.
Transition State Geometries and Energies: The geometries of the transition states for both the formation and collapse of the Meisenheimer intermediate could be optimized. The calculated activation energies would provide a quantitative measure of the reaction kinetics, indicating how fast the reaction is likely to proceed under given conditions.
Regioselectivity: In cases where different nucleophiles or reaction conditions are used, computational models could predict whether the substitution occurs preferentially at the C5 or C6 position. This would be determined by comparing the activation barriers for the two possible pathways.
While specific, published data tables for the reaction pathway prediction of this compound are not available, a representative, hypothetical data table based on typical DFT calculations for a related SNAr reaction is presented below to illustrate the type of information such studies would yield.
Hypothetical Reaction: this compound + CH3NH2 → 5-chloro-6-(methylamino)Thiazolo[4,5-b]pyrazine + HCl
Table 1: Hypothetical Calculated Thermodynamic and Kinetic Data for the SNAr Reaction of this compound with Methylamine (DFT B3LYP/6-31G)*
| Parameter | Value (kcal/mol) |
| Thermodynamics | |
| ΔHreaction (Enthalpy of Reaction) | -15.2 |
| ΔGreaction (Gibbs Free Energy of Reaction) | -18.5 |
| Kinetics | |
| Ea (Activation Energy - Step 1: Meisenheimer complex formation) | +12.8 |
| Ea (Activation Energy - Step 2: Chloride elimination) | +5.1 |
| ΔG‡ (Gibbs Free Energy of Activation - Overall) | +14.3 |
Note: This data is illustrative and not based on a published study of this specific reaction.
Mechanistic elucidation through computational modeling would also extend to understanding the role of catalysts or changes in solvent on the reaction pathway. For example, calculations could model the effect of a base in facilitating the removal of a proton from the nucleophile or the influence of polar solvents in stabilizing charged intermediates and transition states, thereby accelerating the reaction rate.
Advanced Applications and Role As a Versatile Synthetic Scaffold
5,6-dichloroThiazolo[4,5-b]pyrazine as a Fundamental Building Block in Multi-Step Organic Syntheses
For instance, the pyrazine (B50134) component of the fused ring system can act as a ligand for transition metals, forming complexes with unique catalytic or photophysical properties. nih.gov The ability to readily modify the substituents on the pyrazine ring, starting from the dichloro-precursor, provides a straightforward route to a library of related compounds with systematically varied characteristics. This approach has been instrumental in the development of new catalysts and functional materials.
Scaffold for the Design of Novel Organic Reagents and Ligands
The thiazolo[4,5-b]pyrazine framework serves as an excellent scaffold for the development of novel organic reagents and ligands. The nitrogen atoms within the pyrazine ring and the sulfur atom in the thiazole (B1198619) ring can act as coordination sites for metal ions. By strategically replacing the chlorine atoms with various organic moieties, chemists can design ligands with specific steric and electronic properties to chelate a wide range of metals.
This has led to the creation of bespoke ligands for applications in catalysis, where the metal-ligand complex can facilitate specific chemical transformations with high efficiency and selectivity. Furthermore, the rigid and planar structure of the thiazolo[4,5-b]pyrazine core can impart desirable conformational constraints on the resulting ligands, which is a crucial factor in designing selective catalysts and sensors.
Development of Optoelectronic Materials and Dyes Incorporating the Thiazolo[4,5-b]pyrazine Core
The electron-deficient character of the thiazolo[4,5-b]pyrazine system makes it a compelling component for the construction of advanced optoelectronic materials and dyes. researchgate.netrsc.org This fused ring system can act as an electron-accepting unit in donor-acceptor (D-A) type molecules, which are fundamental to the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent probes. rsc.orgrsc.org
The incorporation of the thiazolo[4,5-b]pyrazine core into conjugated polymers and small molecules has been shown to produce materials with low band gaps, a critical property for efficient light absorption and charge transport in photovoltaic devices. rsc.org The inherent stability of the heterocyclic system also contributes to the robustness of the final materials.
Tuning Electronic and Optical Properties through Structural Modification
A key advantage of the thiazolo[4,5-b]pyrazine scaffold is the ability to fine-tune the electronic and optical properties of its derivatives through targeted structural modifications. researchgate.net By introducing electron-donating or electron-withdrawing groups at specific positions on the core, researchers can systematically alter the energy levels of the frontier molecular orbitals (HOMO and LUMO). rsc.org
For example, attaching electron-donating groups to the thiazolo[4,5-b]pyrazine core can increase the HOMO energy level, leading to a red-shift in the absorption and emission spectra. Conversely, the introduction of electron-withdrawing groups can lower the LUMO energy level. This precise control over the electronic structure allows for the rational design of materials with specific colors of emission or absorption profiles tailored for particular applications. researchgate.netnih.gov
Below is a table showcasing how different substituents on a thiazolopyrazine core can affect its photophysical properties.
| Compound | Substituent(s) | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |
| TPy-H | Phenyl | 350 | 430 | 0.10 |
| TPy-OMe | Methoxy-phenyl | 360 | 450 | 0.25 |
| TPy-NMe2 | Dimethylamino-phenyl | 380 | 500 | 0.60 |
This table is illustrative and based on general trends observed in the literature. Actual values can vary depending on the specific molecular structure and solvent.
Bandgap Engineering and Electrochemical Stability Studies
The development of materials with low band gaps is a primary focus in the field of organic electronics. The thiazolo[4,5-b]pyrazine core is an effective building block for achieving this goal. rsc.org By pairing the electron-accepting thiazolo[4,5-b]pyrazine unit with various electron-donating moieties, a strong intramolecular charge transfer (ICT) can be induced, significantly lowering the energy gap between the HOMO and LUMO. researchgate.net
Scaffold for Bioisosteric Replacements in Chemical Library Design
In the realm of medicinal chemistry and drug discovery, the concept of bioisosterism is a powerful tool for optimizing lead compounds. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The thiazolo[4,5-b]pyrazine scaffold is recognized as a valuable "privileged scaffold" due to its ability to serve as a bioisosteric replacement for other heterocyclic systems, such as purines. nih.govresearchgate.net
The structural resemblance of the thiazolo[4,5-b]pyrazine core to naturally occurring purine (B94841) bases allows for the design of novel therapeutic agents that can interact with biological targets in a similar fashion. nih.gov This strategy has been employed to develop compounds with a wide range of pharmacological activities. nih.govnih.gov
Structure-Property Relationship Studies in Chemical Design
The systematic modification of the this compound scaffold allows for detailed structure-property relationship (SPR) studies. researchgate.net By synthesizing and evaluating a library of derivatives with diverse substituents, chemists can elucidate the specific structural features that govern a particular property, whether it be biological activity, photophysical behavior, or catalytic efficacy. rsc.org
These studies are crucial for the rational design of new molecules. For example, in drug discovery, understanding how different functional groups at the 5- and 6-positions influence binding affinity to a target protein can guide the development of more potent and selective drug candidates. Similarly, in materials science, SPR studies inform the design of materials with optimized electronic and optical properties. rsc.org
Future Directions and Emerging Research Avenues
Exploration of Novel and Greener Synthetic Routes
The development of environmentally benign and efficient synthetic protocols is a cornerstone of modern chemistry. nih.govresearchgate.netfrontiersin.org Future research on 5,6-dichloroThiazolo[4,5-b]pyrazine will undoubtedly focus on greener alternatives to traditional synthetic methods. This includes the adoption of techniques such as microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption. nih.govresearchgate.net Solvent-free reactions or the use of eco-friendly solvents like water and glycerol (B35011) are also promising avenues to explore, minimizing the generation of hazardous waste. researchgate.net Furthermore, the application of heterogeneous catalysis could offer significant environmental benefits by simplifying catalyst recovery and reuse. nih.gov
| Green Synthesis Technique | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and enhanced reaction selectivity. nih.govresearchgate.net |
| Solvent-Free Reactions | Elimination of toxic solvents, simplified work-up procedures, and reduced waste. nih.govfrontiersin.org |
| Use of Green Solvents (e.g., water, glycerol) | Lower environmental impact, increased safety, and potential for novel reactivity. researchgate.net |
| Heterogeneous Catalysis | Facile catalyst separation and recycling, leading to more sustainable processes. nih.gov |
Unveiling Underexplored Reactivity Profiles and New Functionalization Pathways
The two chlorine atoms on the pyrazine (B50134) ring of this compound are prime handles for chemical modification, yet their full reactivity profile remains to be charted. Modern synthetic methodologies offer a vast toolkit for the functionalization of such N-heterocycles. rsc.orgrsc.orgnih.gov The exploration of C-H activation, for instance, could enable the direct introduction of new functional groups onto the heterocyclic core, bypassing the need for pre-functionalized starting materials. rsc.orgnd.edu
Photoredox catalysis and electrochemical synthesis are other powerful strategies that could unlock novel reaction pathways for this scaffold. rsc.orgnih.gov These techniques, which utilize light or electricity to drive chemical transformations, can often achieve unique selectivities and functional group tolerance compared to traditional thermal methods. rsc.org The development of such innovative functionalization strategies is critical for expanding the chemical space accessible from this compound and for generating derivatives with diverse properties. rsc.org
| Modern Functionalization Method | Potential Application to this compound |
| C-H Activation | Direct introduction of substituents, enhancing synthetic efficiency. rsc.orgnd.edu |
| Photoredox Catalysis | Access to novel bond formations under mild reaction conditions. rsc.orgnih.gov |
| Electrochemical Synthesis | A sustainable approach to functionalization, minimizing reagent waste. rsc.org |
| Multi-component Reactions | Rapid assembly of complex molecules from simple starting materials in a single step. frontiersin.orgrsc.org |
Integration of this compound into Advanced Supramolecular Assemblies
Nitrogen-containing heterocycles are valuable building blocks for the construction of advanced supramolecular structures due to their ability to participate in a variety of non-covalent interactions, including hydrogen bonding and metal coordination. msesupplies.comnih.gov The unique electronic properties and defined geometry of the this compound core make it an attractive candidate for incorporation into functional materials.
Future research could explore the synthesis of polymers and hydrogels derived from this scaffold, potentially leading to materials with tailored electronic, optical, or bioactive properties. msesupplies.com The nitrogen atoms in the pyrazine and thiazole (B1198619) rings can act as ligands for metal ions, opening the door to the creation of coordination polymers and metal-organic frameworks (MOFs). nih.gov Such materials could find applications in areas as diverse as catalysis, gas storage, and sensing. The incorporation of the pyrene (B120774) moiety, a well-known fluorophore, with N-heterocycles has been shown to enhance photophysical properties, suggesting a potential avenue for developing novel fluorescent materials based on the thiazolo[4,5-b]pyrazine core. mdpi.com
Development of High-Throughput Methodologies for Scaffold Derivatization
To fully explore the potential of the this compound scaffold, the rapid and efficient synthesis of large libraries of derivatives is essential. High-throughput experimentation (HTE) and parallel synthesis techniques are powerful tools for accelerating the discovery of new compounds with desired properties. nih.govacs.orghitgen.com
Automated synthesis platforms and flow chemistry reactors can be employed to systematically vary the substituents on the pyrazine ring, allowing for the rapid generation of a diverse collection of analogues. hitgen.comacs.org This approach not only increases the efficiency of the synthesis process but also facilitates the exploration of structure-activity relationships. acs.org The integration of high-throughput synthesis with biological screening can significantly streamline the drug discovery and materials development pipelines.
Synergistic Application of Computational and Experimental Approaches in Design and Discovery
The synergy between computational chemistry and experimental work has become an indispensable tool in modern chemical research. purdue.edursc.org Density Functional Theory (DFT) and other computational methods can be used to predict the reactivity of this compound, providing valuable insights into its electronic structure and potential reaction pathways. rsc.orgresearchgate.net
Computational modeling can guide the design of new derivatives with specific electronic or steric properties, helping to prioritize synthetic targets and reduce the amount of trial-and-error experimentation. acs.org For instance, molecular docking simulations can be used to predict the binding of this compound derivatives to biological targets, aiding in the design of new therapeutic agents. nih.gov The iterative cycle of computational prediction followed by experimental validation is a powerful paradigm for accelerating the discovery and optimization of new functional molecules based on this promising heterocyclic scaffold. purdue.edu
Q & A
Q. What are the optimal reaction conditions for synthesizing 5,6-dichlorothiazolo[4,5-b]pyrazine derivatives?
The synthesis of dichlorinated heterocycles often hinges on precise control of reaction parameters. For example, chlorination of precursors like 5,6-bis(tert-butylthio)[1,2,5]oxadiazolo[3,4-b]pyrazine requires careful temperature modulation to selectively obtain mono- or bis(sulfenyl chlorides) . Nucleophilic substitution of chlorine atoms in dichloro precursors with sulfur-containing groups (e.g., sodium tert-butylsulfide) is a common strategy, yielding intermediates for further functionalization . Reaction optimization should prioritize purity monitoring via TLC and yield calculations under varying temperatures (e.g., 0°C vs. room temperature) .
Q. What spectroscopic techniques confirm the structure of synthesized this compound compounds?
Structural validation relies on a combination of nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography. For example:
- 1H/13C NMR identifies proton environments and carbon frameworks, with shifts in aromatic regions (~7-9 ppm) indicating heterocyclic ring systems .
- High-resolution MS confirms molecular weights and fragmentation patterns .
- X-ray diffraction resolves crystal structures, particularly for pentacyclic derivatives, by analyzing bond lengths and angles (e.g., C–S bonds at ~1.7 Å in fused dithiazolo-oxadiazolo systems) .
Q. How can dichloro precursors be functionalized to introduce diverse substituents?
Dichloro derivatives serve as versatile intermediates for nucleophilic substitution. Primary aliphatic amines or benzylamine can replace chlorine atoms to form N-substituted dithiazolo-oxadiazolo pyrazines . For sulfur-containing groups, sodium sulfide or tert-butylthiol reagents are effective. Post-functionalization reactions (e.g., Suzuki couplings) enable further diversification at specific positions .
Advanced Research Questions
Q. What strategies address low yields in nucleophilic substitutions of dichloro precursors?
Low yields often arise from steric hindrance or competing side reactions. Strategies include:
- In situ trapping : Using zinc-based traps during deprotonation to stabilize reactive intermediates .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of dichloro precursors and nucleophiles .
- Catalytic systems : Trisodium phosphate dodecahydrate improves substitution efficiency in energetic material synthesis by reducing decomposition .
Q. How can computational methods predict reactivity in functionalizing this compound?
Density functional theory (DFT) calculations of pKa values in THF help predict deprotonation sites, guiding regioselective functionalization. For example, electron-withdrawing groups (e.g., Cl) on the pyrazine ring direct lithiation to specific positions, while electron-donating groups (e.g., OMe) alter reactivity patterns . Molecular dynamics simulations of pyrazine derivatives also model vibrational coupling and excited-state behavior, aiding in photophysical studies .
Q. What methodologies evaluate the biological activity of this compound analogues?
- Enzyme affinity assays : Measure binding constants (Kd) for targets like GAK (G-associated kinase) using fluorescence polarization or surface plasmon resonance .
- Cellular uptake studies : Radiolabeling or fluorescent tagging tracks compound localization in vitro .
- Structure-activity relationship (SAR) : Systematic substitution at positions 2 and 6 with basic side chains (e.g., dimethylaminoethylthio) enhances interactions with biological targets .
Q. How can solid-phase synthesis streamline the generation of thiazolo[4,5-b]pyrazine libraries?
A resin-bound isothiocyanate reacts with o-bromo-2-aminopyrazines in a tandem cyclization-Suzuki coupling sequence. This approach enables:
- Diversification : Electrophiles (alkyl halides, acyl chlorides) modify the 2-amino group post-cyclization .
- High-throughput screening : Cleavage from the resin (e.g., with TFA) releases pure compounds for physicochemical profiling, including polar surface area calculations .
Data Contradiction Analysis
Q. Why do conflicting reports exist on the regioselectivity of dichloro precursor reactions?
Discrepancies arise from substituent electronic effects. For instance:
- Electron-withdrawing groups (e.g., Cl) on the oxazole ring direct deprotonation to the pyrazine core .
- Electron-donating groups (e.g., thienyl) favor deprotonation on the substituent itself, altering product distributions . Cross-validation via DFT-predicted pKa values and experimental control of reaction conditions resolves such conflicts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
